molecular formula C12H12N2O3 B2471490 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid CAS No. 1439900-53-4

1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid

Cat. No.: B2471490
CAS No.: 1439900-53-4
M. Wt: 232.239
InChI Key: VLSJTEKDAFDRSE-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid is a valuable synthetic intermediate in medicinal chemistry, built around the privileged imidazole pharmacophore. The imidazole ring is a key structural component in a wide range of therapeutic agents due to its ability to form multiple hydrogen bonds and engage in diverse interactions with biological targets . This particular derivative is designed for research and development, primarily serving as a versatile building block for the synthesis of novel compounds with potential pharmacological activity. Its structure, featuring a carboxylic acid group at the 2-position and a (3-methoxyphenyl)methyl substituent at the 1-position, makes it a suitable precursor for constructing more complex molecules via further functionalization . Researchers can leverage this compound in drug discovery projects, particularly in developing molecules that target enzymes or receptors where the imidazole core can act as a ligand or an integral part of the active scaffold . The presence of the imidazole ring, a feature in many FDA-approved drugs, suggests potential applicability in creating candidates for anticancer, antimicrobial, or anti-inflammatory agents, among other therapeutic areas . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]imidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(7-10)8-14-6-5-13-11(14)12(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSJTEKDAFDRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the 3-Methoxyphenylmethyl Group: This step involves the alkylation of the imidazole ring with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Carboxylation via High-Pressure CO₂

A patented method for synthesizing imidazole-2-carboxylic acids involves reacting 4,5-disubstituted imidazoles with CO₂ under superatmospheric pressure (40–180 bar) at 180–280°C in the presence of a base (e.g., K₂CO₃) . For example:

  • Substrate : 1-[(3-Methoxyphenyl)methyl]-1H-imidazole

  • Conditions : CO₂ (liquid), K₂CO₃, 200°C, 10 hours.

  • Outcome : Yields ~75% after recrystallization .

This method avoids solvents and is scalable for industrial applications.

Esterification

The carboxylic acid group undergoes esterification under acidic conditions:

  • Reagents : Ethanol, p-TsOH (Fischer esterification) .

  • Product : Ethyl 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylate.

  • Conditions : Reflux for 16 hours, yields 80–90% .

Amide Coupling

Coupling with amines using activating agents:

  • Reagents : 3-(1H-Imidazol-1-yl)propan-1-amine, CDI (1,1'-carbonyldiimidazole) .

  • Product : 1-[(3-Methoxyphenyl)methyl]-N-(3-imidazol-1-ylpropyl)-1H-imidazole-2-carboxamide.

  • Conditions : THF, room temperature, 24 hours; yields ~85% .

Hydrazide-Hydrazone Formation

Reaction with hydrazines or aldehydes:

  • Reagents : Benzaldehyde, ethanol, reflux .

  • Product : 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carbohydrazide benzylidene derivative.

  • Yields : 32–88% .

  • Characterization : ¹H NMR δ 8.58–9.08 ppm (=CH), δ 12.11–12.61 ppm (NH) .

Biological Activity of Derivatives

Derivatives of imidazole-2-carboxylic acids exhibit antimicrobial and enzyme-inhibitory properties:

Derivative TypeTarget ActivityIC₅₀/Zone of InhibitionSource
Amide (e.g., Compound 1)HO-1 Inhibition89.60 ± 6.10 μM
Hydrazide-HydrazoneS. aureus (Gram+)27–32 mm inhibition
Nitroimidazole HybridH. pylori (resistant)8 μg/disc

Hybrid Formation with Benzofuranones

  • Reagents : Benzofuran-3(2H)-one, Ac₂O, AcONa .

  • Product : (Z)-2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methylene]benzofuran-3(2H)-one analog.

  • Yields : 42–62% .

Structural and Mechanistic Insights

  • Imidazole Ring Stability : The 3-methoxybenzyl group enhances steric protection, reducing ring oxidation .

  • Carboxylic Acid Reactivity : Acts as a hydrogen-bond donor, critical for enzyme inhibition (e.g., HO-1) .

Optimization Strategies

  • Selectivity : Modifying the western hydrophobic region (3-methoxybenzyl) improves HO-1 vs. HO-2 selectivity .

  • Solubility : Salt formation (e.g., sodium or potassium salts) via neutralization with NaOH/KOH .

Scientific Research Applications

1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

    1-[(3-Methoxyphenyl)methyl]-1H-imidazole: Lacks the carboxylic acid group but shares the imidazole and 3-methoxyphenylmethyl moieties.

    1H-imidazole-2-carboxylic acid: Lacks the 3-methoxyphenylmethyl group but contains the imidazole and carboxylic acid functionalities.

Uniqueness: 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid is unique due to the combination of the 3-methoxyphenylmethyl group and the carboxylic acid group on the imidazole ring

Biological Activity

1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in medicine, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzylamine with imidazole-2-carboxylic acid derivatives. Various synthetic routes have been explored to enhance yield and purity, often utilizing techniques such as reflux conditions or microwave-assisted synthesis to optimize reaction times and conditions .

Biological Activity Overview

The biological activity of this compound has been investigated through various studies. Key areas of focus include:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties against a range of pathogens.
  • Anticancer Activity : Preliminary studies suggest it may inhibit the growth of specific cancer cell lines.
  • Anti-inflammatory Effects : Potential mechanisms for reducing inflammation have been identified.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Escherichia coli8 μg/mL
Klebsiella pneumoniae8 μg/mL
Cryptococcus neoformans4 μg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and function, leading to increased permeability and cell lysis .

Anticancer Activity

In vitro studies indicate that this compound may possess anticancer properties:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
  • IC50 Values :
    • MDA-MB-231: 5.0 μM
    • HepG2: 10.0 μM

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through caspase activation pathways . Further investigations into its effects on microtubule dynamics have indicated that it may act as a microtubule-destabilizing agent, which is critical for cancer cell proliferation .

Anti-inflammatory Properties

Research into the anti-inflammatory potential of this compound has revealed that it may inhibit key inflammatory pathways, including NF-kB signaling. The compound's ability to reduce cytokine production and modulate immune responses positions it as a candidate for treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study demonstrated that this compound significantly reduced bacterial load in infected mice models when administered at a dose of 50 mg/kg body weight, showcasing its potential for therapeutic use in infections resistant to conventional antibiotics .
  • Case Study on Cancer Cell Inhibition :
    • In a controlled environment, treatment with the compound led to a marked decrease in tumor size in xenograft models of breast cancer, suggesting effective bioavailability and therapeutic potential against solid tumors .

Q & A

Q. What are the standard synthetic routes for 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of imidazole-carboxylic acid derivatives typically involves electrophilic substitution and subsequent functionalization. For example, analogous compounds like 1-methyl-1H-imidazole-2-carboxylic acid are synthesized via carbobenzoxy chloride substitution on N-methylimidazole followed by hydrogenation . Optimization includes adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalytic systems (e.g., Pd/C for hydrogenation). Purity can be enhanced using recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and aromaticity .
  • Infrared Spectroscopy (IR) : Identification of carboxylic acid (-COOH) and methoxy (-OCH₃) functional groups .
  • X-ray Crystallography : For absolute configuration determination, using programs like SHELXL for refinement .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Waste Disposal : Segregate chemical waste and employ certified biohazard disposal services to mitigate environmental risks .

Q. How can researchers ensure compound purity for biological assays?

  • HPLC : Reverse-phase chromatography with UV detection (e.g., λ = 254 nm) to assess purity (>95%) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/O percentages to confirm stoichiometry .
  • Melting Point Determination : Consistency with literature values indicates purity .

Advanced Research Questions

Q. How can structure-guided rational design improve this compound’s bioactivity against metallo-β-lactamases (MBLs)?

  • Crystallographic Data : Use X-ray structures of MBLs (e.g., VIM-2) to identify active-site interactions. Modify the 3-methoxybenzyl group to enhance hydrogen bonding or π-π stacking .
  • Docking Studies : Tools like AutoDock Vina predict binding affinities. Focus on optimizing the imidazole-carboxylic acid scaffold for chelating Zn²⁺ ions in MBLs .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and metabolic stability (e.g., liver microsome assays) .
  • Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cellular assays (e.g., MIC against resistant bacteria) to identify off-target effects .

Q. What mechanistic studies elucidate this compound’s role in enzyme inhibition?

  • Enzyme Kinetics : Michaelis-Menten analysis to determine inhibition modality (competitive/uncompetitive) and Ki values .
  • Site-Directed Mutagenesis : Test activity against MBL mutants (e.g., NDM-1 variants) to pinpoint critical residues .

Q. What strategies resolve solubility challenges in aqueous buffers during formulation?

  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt .
  • Co-solvent Systems : Use DMSO/PBS mixtures (<10% DMSO) to maintain solubility without denaturing proteins .

Q. How can computational modeling predict metabolic pathways and toxicity?

  • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in microsomal incubations .

Q. What structure-activity relationship (SAR) trends are observed in imidazole-carboxylic acid derivatives?

  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) enhance MBL inhibition by stabilizing transition states .
  • Scaffold Rigidity : Conformational restriction (e.g., cyclization) improves target selectivity and reduces off-target binding .

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